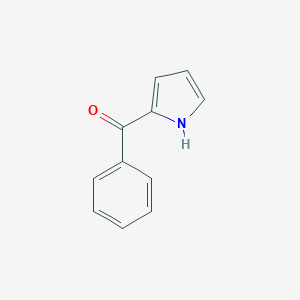
2-Benzoylpyrrole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Benzoylpyrrole includes a total of 23 bonds. There are 14 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Pyrrole .Physical And Chemical Properties Analysis
2-Benzoylpyrrole has a melting point of 77-78 °C . Its density is approximately 1.2±0.1 g/cm3, and it has a boiling point of 305.7±15.0 °C at 760 mmHg . The vapour pressure of 2-Benzoylpyrrole is 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 54.6±3.0 kJ/mol and a flash point of 146.6±27.8 °C .Applications De Recherche Scientifique
Insecticidal and Acaricidal Activity
2-Benzoylpyrrole has been found to have insecticidal activity against the oriental armyworm . The insecticidal activity varies depending on the substituents on the benzene ring . Additionally, N-alkylated compounds of 2-Benzoylpyrrole exhibited both insecticidal and acaricidal activity .
Antibacterial and Antifungal Activities
2-Benzoylpyrrole compounds have been reported to have varying degrees of antibacterial and antifungal activities . These compounds are based on the structures of antibiotic natural pyrrolomycins .
Synthesis of New Compounds
2-Benzoylpyrrole is used in the synthesis of new 2-benzylpyrroles and 2-benzoylpyrroles . These new compounds are designed based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins .
Phytopathogen Control
Certain 2-Benzoylpyrrole compounds have shown significant activity against four phytopathogens such as Cercospora arachidicola Hori, Alternaria solani, Physalospora piricola, and Fusarium oxysporium f. sp. cucumeris .
Synthesis via C-H Functionalization
2-Benzoylpyrrole derivatives can be synthesized via C-H functionalization adjacent to the nitrogen of pyrrole . This method provides a simple, efficient approach to the synthesis of 2-Benzoylpyrrole derivatives .
Key Drug Intermediate
2-Benzoylpyrrole derivatives are key drug intermediates and are present in core structures in many biologically active derivatives . They attract much attention in organic synthesis due to their importance .
Safety and Hazards
2-Benzoylpyrrole can cause skin irritation and serious eye irritation . In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the compound comes into contact with the skin, it is recommended to wash off with soap and plenty of water . In case of eye contact, rinse cautiously with water for several minutes . If ingested, rinse mouth and seek medical advice .
Mécanisme D'action
Target of Action
2-Benzoylpyrrole is primarily targeted towards insecticidal and acaricidal activity . It is designed and synthesized based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins .
Mode of Action
The mode of action of 2-Benzoylpyrrole is similar to that of chlorfenapyr and dioxapyrrolomycin, which are both uncouplers of oxidative phosphorylation . They can uncouple respiratory electron transport and ATP synthesis within mitochondria, leading to a lack of energy in the biological cell and eventually causing cell death .
Biochemical Pathways
The biochemical pathways affected by 2-Benzoylpyrrole are those involved in oxidative phosphorylation . By uncoupling respiratory electron transport and ATP synthesis, 2-Benzoylpyrrole disrupts the normal energy production processes within the cell .
Pharmacokinetics
It is noted that these compounds or their parent compounds possessweak acidity and high lipophilicity , the two characteristic properties for uncouplers of oxidative phosphorylation . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
Conversely, most N-alkylated compounds exhibited both insecticidal activity and acaricidal activity .
Action Environment
It is known that the insecticidal activity of these compounds can vary depending on the substituents on the benzene ring . This suggests that the chemical environment and specific structural features of the compound can influence its action.
Propriétés
IUPAC Name |
phenyl(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGQMYSOLVBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227753 | |
| Record name | Ketone, phenyl pyrrol-2-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylpyrrole | |
CAS RN |
7697-46-3 | |
| Record name | 2-Benzoylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, phenyl pyrrol-2-yl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7697-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketone, phenyl pyrrol-2-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL(1H-PYRROL-2-YL)METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

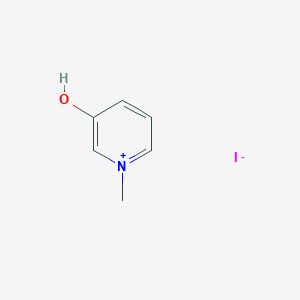
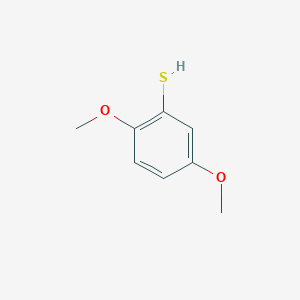
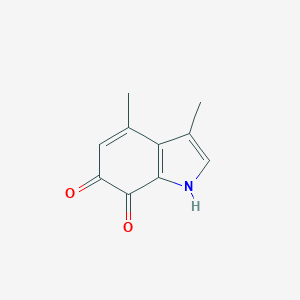
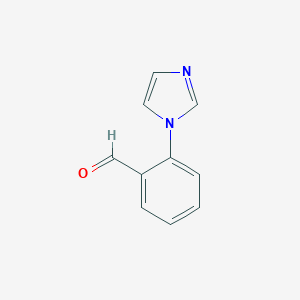

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)



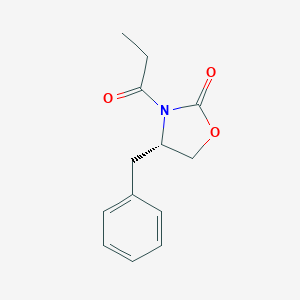
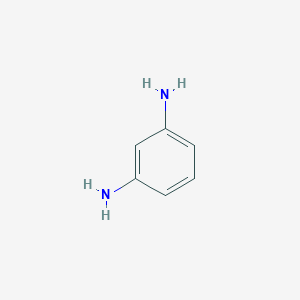
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)

